molecular formula C14H18FN3O2S B10921996 N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide

N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10921996
M. Wt: 311.38 g/mol
InChI Key: OSBGDRVHIQSUGH-UHFFFAOYSA-N
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Description

N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-diketones with arylhydrazines in the presence of a suitable catalyst. The reaction is carried out in a solvent such as N,N-dimethylacetamide at room temperature, yielding the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4-Amino-1,2,4-triazole
  • 3,5-Dimethylpyrazole

Uniqueness

N,1-Diethyl-5-fluoro-3-methyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the sulfonamide group contributes to its potential therapeutic applications.

Properties

Molecular Formula

C14H18FN3O2S

Molecular Weight

311.38 g/mol

IUPAC Name

N,1-diethyl-5-fluoro-3-methyl-N-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H18FN3O2S/c1-4-17-14(15)13(11(3)16-17)21(19,20)18(5-2)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3

InChI Key

OSBGDRVHIQSUGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(CC)C2=CC=CC=C2)F

Origin of Product

United States

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